3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-5-2-17(3-6-20)4-7-21(25)23-16-18-10-14-24(15-11-18)19-8-12-22-13-9-19/h2-3,5-6,8-9,12-13,18H,4,7,10-11,14-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWUOKOJQAUCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 2034588-55-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 353.5 g/mol
- Structural Characteristics : The compound features a methoxyphenyl group and a piperidine derivative, which are significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives containing piperidine have demonstrated significant activity against various bacterial strains:
| Compound Type | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Piperidine Derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
| N-acylpiperidine | 3.125 - 100 | C. albicans, E. coli |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity, particularly against Candida species. The efficacy of piperidine derivatives suggests that modifications in the structure can enhance antifungal potency:
| Compound Type | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Piperidine Derivatives | 3.125 - 100 | C. albicans |
These findings suggest that the structural elements of the compound contribute to its bioactivity against fungal pathogens .
The mechanism underlying the antibacterial and antifungal activities of this compound may involve disruption of cell membrane integrity and inhibition of vital metabolic pathways. For instance, compounds with similar structures have been shown to inhibit protein synthesis and nucleic acid production in bacteria .
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated various piperidine derivatives for their antimicrobial properties. The results indicated that modifications on the phenyl ring significantly influenced the antibacterial effectiveness against both planktonic and biofilm forms of bacteria .
- Biofilm Inhibition : Another study focused on the ability of certain derivatives to disrupt biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that structural variations could enhance biofilm inhibition .
Scientific Research Applications
Biological Applications
The compound has been studied for various biological activities, including:
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have reported IC50 values in the low micromolar range, indicating potent activity against various cancer types.
| Study | Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Zheng et al. (2023) | 3-(4-methoxyphenyl)-N-(1-pyridin-4-yl)piperidin derivatives | SGC-7901 (gastric cancer) | 2.3 ± 0.07 |
| Abdel K. Mansour et al. (2023) | Novel derivatives | HEPG2, MCF7 (liver and breast cancer) | 1.18 ± 0.14 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. A study highlighted that modifications to the phenyl ring can enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Research has indicated potential neuroprotective effects of compounds similar to 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. These compounds may interact with neurotransmitter systems, suggesting applications in treating neurodegenerative diseases.
Case Studies
Several studies have documented the efficacy and safety profiles of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a series of derivatives based on this compound structure against multiple cancer cell lines. The results indicated significant cytotoxicity and a favorable safety profile, warranting further investigation in clinical trials.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced antibacterial properties compared to existing antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
Critical Observations :
- Substituent Influence: The 4-methoxyphenyl group in the target compound is electron-donating, enhancing solubility compared to electron-withdrawing groups (e.g., 4-cyanophenyl in ) . Pyridin-4-yl substitution on piperidine distinguishes the target compound from fentanyl analogs (e.g., para-fluorofentanyl), which typically feature phenethyl-piperidine moieties linked to opioid activity .
- Para-fluorofentanyl and related compounds () exhibit μ-opioid receptor agonism due to their phenethyl-piperidine framework, a motif absent in the target compound .
Pharmacological and Regulatory Considerations
- Therapeutic Potential: highlights a related compound’s use in visualizing FPRs in neuroinflammation models, suggesting the target compound may serve as a diagnostic tool or anti-inflammatory agent .
- This positions it as a safer candidate for preclinical development .
Q & A
Q. What are the typical synthetic routes for 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step coupling reactions. For example, the pyridinyl and piperidinyl groups can be introduced via palladium-catalyzed Suzuki-Miyaura coupling (for aromatic ring functionalization) . Key steps include:
- Intermediate formation : React 4-methoxyphenylpropanamide with a piperidinylmethyl precursor under anhydrous conditions.
- Coupling optimization : Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DMF as a solvent at 80°C for 12 hours to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in 2-propanol improves purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments (e.g., methoxy singlet at δ 3.78 ppm, aromatic protons at δ 7.24–7.40 ppm) and carbon signals (e.g., carbonyl at ~173 ppm) .
- GC/MS : Confirm molecular ion peaks (e.g., m/z 380 for C23H28N2O3 derivatives) and fragmentation patterns to verify substituents .
- HPLC : Use a Chromolith RP-18e column (90:10 methanol/water) to assess purity (>98%) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group replacement) impact the compound’s pharmacokinetic and biological activity?
- Methodological Answer :
- Lipophilicity studies : Replace the methoxy group with trifluoromethyl (CF₃) to enhance metabolic stability. Assess logP via shake-flask method and compare cellular permeability using Caco-2 monolayers .
- Enzyme inhibition assays : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₀ values <100 nM indicate high potency .
- SAR analysis : Correlate substituent electronegativity (Hammett constants) with activity trends using multivariate regression .
Q. How can researchers resolve contradictions in reported synthetic yields for piperidinyl propanamide derivatives?
- Methodological Answer :
- Reaction parameter screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, propionic anhydride reflux at 120°C increases yields to ~80% vs. 26% in alternative routes .
- Byproduct analysis : Identify side products (e.g., N-oxide derivatives) via LC-MS/MS and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
- Scale-up validation : Replicate small-scale optimizations in pilot reactors (1–5 L) with controlled argon purging to prevent oxidation .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- In vitro :
- Receptor binding : Radioligand displacement assays (e.g., μ-opioid receptors, using ³H-DAMGO) to measure Ki values .
- Cytotoxicity : MTT assays on SH-SY5Y cells (IC₅₀ determination) .
- In vivo :
- Rodent models : Tail-flick test (analgesia) and open-field test (CNS activity) at 10 mg/kg doses .
- Metabolite profiling : LC-HRMS to identify sulfoxide/sulfone derivatives in plasma and liver microsomes .
Data Contradiction Analysis
Q. Why do NMR spectra of similar compounds show variability in piperidine ring proton splitting patterns?
- Resolution Strategy :
- Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to model chair vs. boat conformations, which affect axial/equatorial proton environments .
- Solvent effects : Compare DMSO-d₆ (hydrogen bonding) vs. CDCl₃ spectra to isolate solvent-induced shifts .
- Dynamic NMR : Perform variable-temperature experiments (−50°C to 25°C) to detect ring puckering dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
